![molecular formula C26H33F4N5O6S2 B13431115 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid is a complex organic compound with the molecular formula C26H33F4N5O6S2 and a molecular weight of 651.69 g/mol This compound is known for its unique structure, which includes multiple functional groups such as sulfonyl, hydrazide, and tetrafluorobutanedioic acid moieties
Preparation Methods
The synthesis of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined to form the final product. Key steps in the synthesis may include:
Formation of the Heptylthioethylamine Intermediate: This step involves the reaction of heptylthiol with an appropriate amine to form the heptylthioethylamine intermediate.
Coupling with 4-Aminobenzenesulfonyl Chloride: The heptylthioethylamine intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonylated intermediate.
Hydrazide Formation: The sulfonylated intermediate is further reacted with hydrazine to form the hydrazide derivative.
Introduction of Tetrafluorobutanedioic Acid: Finally, the hydrazide derivative is coupled with tetrafluorobutanedioic acid under specific conditions to yield the target compound.
Chemical Reactions Analysis
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid has several scientific research applications:
Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways.
Modulating Signaling Pathways: It may interact with signaling molecules, altering the activity of pathways involved in cell growth, differentiation, or apoptosis.
Inducing Cellular Stress: The compound can induce oxidative or metabolic stress in cells, leading to changes in cellular function and viability.
Comparison with Similar Compounds
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can be compared with other similar compounds, such as:
Sulfonyl Hydrazides: These compounds share the sulfonyl hydrazide functional group and may have similar reactivity and applications.
Fluorinated Acids: Compounds containing fluorinated acid moieties may exhibit similar chemical properties, such as increased stability and reactivity.
Properties
Molecular Formula |
C26H33F4N5O6S2 |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-4-[2-[4-[[3-(2-heptylsulfanylethylcarbamoylamino)phenyl]sulfonylamino]phenyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33F4N5O6S2/c1-2-3-4-5-6-15-42-16-14-31-24(39)32-20-8-7-9-21(17-20)43(40,41)35-19-12-10-18(11-13-19)33-34-22(36)25(27,28)26(29,30)23(37)38/h7-13,17,33,35H,2-6,14-16H2,1H3,(H,34,36)(H,37,38)(H2,31,32,39) |
InChI Key |
CIZXHUNDYGYMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCNC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC(=O)C(C(C(=O)O)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



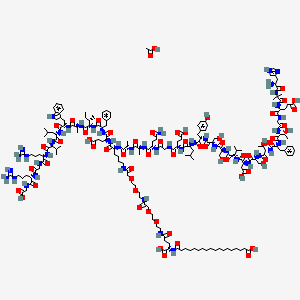
![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)

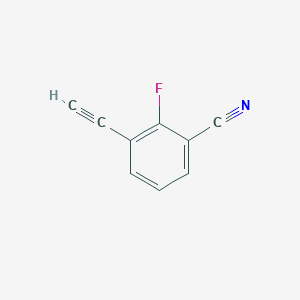
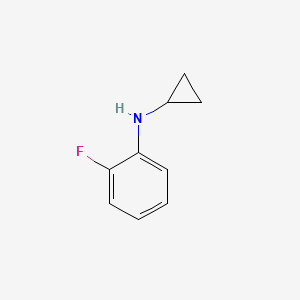
![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)

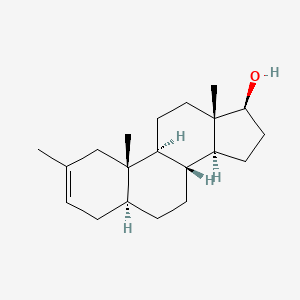

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
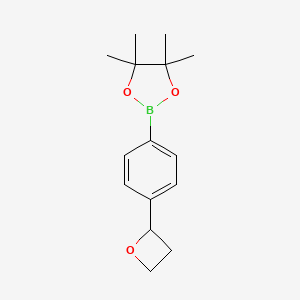
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
